5'-S-(3-Hydroxypyridin-2-yl)-5'-thioadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxypyridine moiety attached to a thioadenosine backbone, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine typically involves multi-step organic reactions. One common synthetic route includes the coupling of 3-hydroxypyridine with a thioadenosine derivative under specific reaction conditions. The reaction conditions often involve the use of solvents like methanol and catalysts such as palladium on activated carbon . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow systems.
Chemical Reactions Analysis
5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Substitution: The hydroxypyridine moiety can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include methanol as a solvent, palladium on activated carbon as a catalyst, and hydrogen gas for reduction reactions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine involves its interaction with specific molecular targets. The hydroxypyridine moiety can interact with metal ions and enzymes, potentially inhibiting their activity. The thioadenosine backbone may facilitate binding to nucleic acids, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine include other thioadenosine derivatives and hydroxypyridine-containing molecules. For example:
Thioadenosine derivatives: These compounds share the thioadenosine backbone but may have different substituents, leading to variations in their chemical and biological properties.
Hydroxypyridine-containing molecules: These compounds contain the hydroxypyridine moiety but may be attached to different backbones, resulting in distinct activities and applications.
Properties
CAS No. |
86072-48-2 |
---|---|
Molecular Formula |
C15H16N6O4S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(3-hydroxypyridin-2-yl)sulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H16N6O4S/c16-12-9-13(19-5-18-12)21(6-20-9)15-11(24)10(23)8(25-15)4-26-14-7(22)2-1-3-17-14/h1-3,5-6,8,10-11,15,22-24H,4H2,(H2,16,18,19)/t8-,10-,11-,15-/m1/s1 |
InChI Key |
UAWPIINCJKFZMG-ORXWAGORSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Canonical SMILES |
C1=CC(=C(N=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.